N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide
Description
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide is a synthetic small molecule characterized by a 2-oxo-1,2-dihydropyridine (2-pyridone) core linked to a phenyl group via an acrylamide bridge. The 2-pyridone moiety is a pharmacologically significant heterocycle known for its hydrogen-bonding capacity and metabolic stability, while the acrylamide group enhances electrophilicity, enabling covalent interactions with biological targets such as kinases or receptors . Structural studies of analogous compounds (e.g., TD-1m in ) suggest that the planar 2-pyridone ring and conjugated enamide system contribute to π-π stacking and dipole interactions, critical for binding affinity .
Properties
IUPAC Name |
N-[4-(2-oxopyridin-1-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-2-13(17)15-11-6-8-12(9-7-11)16-10-4-3-5-14(16)18/h2-10H,1H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJCQDFJYYIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2C=CC=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the reaction of N-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)thioureas with hydrogen peroxide in aqueous ethanol. This reaction proceeds via the oxidation of the sulfur atom and its subsequent replacement with the oxygen atom of pyridin-2-one, resulting in the formation of oxazolo[5,4-b]pyridin-2-amines . Industrial production methods may involve similar oxidative cyclization processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using hydrogen peroxide in aqueous ethanol, leading to the formation of oxazolo[5,4-b]pyridin-2-amines . Common reagents used in these reactions include hydrogen peroxide and ethanol. The major products formed from these reactions are typically oxazolo[5,4-b]pyridin-2-amines, which exhibit luminescent properties .
Scientific Research Applications
N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, derivatives of this compound have been investigated for their potential as aldose reductase inhibitors, which are important for alleviating diabetic complications . Additionally, the compound’s luminescent properties make it useful in the development of new materials for optoelectronic applications .
Mechanism of Action
The mechanism of action of N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway. By inhibiting this enzyme, the compound can reduce the toxic side effects of aldose reductase inhibitors and decrease oxidative stress . The molecular targets and pathways involved in this mechanism include the binding of the compound to the active site of aldose reductase, leading to its inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
TD-1m [(S)-4-amino-N-(1-(2-((1-((4-methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl)benzamide] (): Features additional methoxy and phenylalanine-derived substituents, enhancing solubility (65% yield, m.p. 137–139°C) and target selectivity . The 1H NMR data (DMSO-d6, δ 9.79 ppm) indicate strong hydrogen bonding, absent in the simpler N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-enamide.
XCT790 [(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide] (): Contains trifluoromethyl and thiadiazole groups, increasing lipophilicity (clogP ~4.5) and potency as an ERRα inverse agonist.
Compound 2035007-96-4 [(2Z)-N-{[3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide] ():
- Incorporates a thiophene and oxadiazole ring, improving π-stacking and redox stability.
Physicochemical Properties
*Calculated using ChemDraw.
Pharmacological Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
